Betamide

Radioprotection Toxicology Structure-Activity Relationship

Betamide, registered under CAS 27956-88-3, is a synthetic organosulfur compound formally designated as a phosphorothioic acid S-ester. Its IUPAC name is 2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid, corresponding to the molecular formula C5H13N2O4PS and a monoisotopic mass of 228.03336507 Da.

Molecular Formula C5H13N2O4PS
Molecular Weight 228.21 g/mol
CAS No. 27956-88-3
Cat. No. B14690659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamide
CAS27956-88-3
Molecular FormulaC5H13N2O4PS
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC(CNCCSP(=O)(O)O)C(=O)N
InChIInChI=1S/C5H13N2O4PS/c6-5(8)1-2-7-3-4-13-12(9,10)11/h7H,1-4H2,(H2,6,8)(H2,9,10,11)
InChIKeyMQAISPIJGUNNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamide (CAS 27956-88-3): Chemical Identity, Physicochemical Baseline, and Core Research Utility


Betamide, registered under CAS 27956-88-3, is a synthetic organosulfur compound formally designated as a phosphorothioic acid S-ester. Its IUPAC name is 2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid, corresponding to the molecular formula C5H13N2O4PS and a monoisotopic mass of 228.03336507 Da [1]. The compound was first synthesized and characterized as part of a broader class of aminothiol and phosphorothioate derivatives investigated for radioprotective properties [2]. Its physicochemical profile includes a high polar surface area (138 Ų), a negative XLogP3-AA value (-5) indicating substantial hydrophilicity, and a hydrogen bond donor count of 4, all of which influence its solubility and in vivo distribution [1]. Structurally, it features a phosphorothioate moiety linked via a thioether bond to a branched alkylamine chain terminated by a primary amide, a scaffold that distinguishes it from both simple aminothiols and more complex polyphosphates.

Why Generic Substitution of Betamide (WR-6458) with Other Phosphorothioates or Aminothiols Is Scientifically Unjustified


The radioprotective phosphorothioate class exhibits steep structure-activity relationships (SAR) where minor modifications to the alkylamine chain length or terminal functionality profoundly alter toxicity, bioavailability, and tissue partitioning [1]. Betamide (WR-6458) carries a 3-amino-3-oxopropyl side chain, a feature that differentiates it from the FDA-approved comparator amifostine (WR-2721), which possesses a 3-aminopropyl substituent. This single carbonyl group addition significantly increases polarity (PSA 138 Ų vs. WR-2721's approximate 104 Ų) [2] and, critically, has been documented to raise acute systemic toxicity to a level that precludes the administration of radioprotectively effective doses, a limitation not observed with the comparator [1]. Furthermore, the in vivo hematopoietic recovery profile of Betamide is distinct from that of other agents like adeturon, even when administered at different optimal dosing regimens [3]. Therefore, substituting Betamide with a generic 'phosphorothioate' or 'aminothiol' without accounting for these specific structural and toxicological constraints will yield unpredictable experimental outcomes, particularly in radiobiology assays.

Quantitative Comparative Evidence: Betamide Performance Against Key Radioprotective and Emollient Analogs


Differential Toxicity Profile: Betamide (WR-6458) vs. Amifostine (WR-2721) in Phosphorothioate Radioprotector Series

In a direct comparative evaluation of phosphorothioate derivatives, Betamide (WR-6458) was identified as having a significantly higher acute toxicity profile compared to the clinical standard amifostine (WR-2721). This increased toxicity prevented the testing of WR-6458 at dose levels that would be comparable to those used for WR-2721 to achieve radioprotection. At doses that were tolerated (below the toxic threshold), no observable radioprotective activity was recorded for WR-6458 [1].

Radioprotection Toxicology Structure-Activity Relationship

Comparative In Vivo Hematopoietic Recovery: Betamide Effects on Myelokaryocyte and Splenocyte Counts in Irradiated Murine Models

In a study evaluating the antiradiation properties of Betamide, mice were administered 500 mg/kg of Betamide intraperitoneally 15 minutes prior to gamma irradiation at 4, 7, and 9 Gy. On days 3 and 9 post-irradiation, the number of myelokaryocytes (bone marrow cells) and splenocytes in Betamide-treated animals considerably exceeded those in the untreated irradiated controls. Specifically, the data indicated a substantial preservation of hematopoietic cellularity across all radiation doses [1]. This contrasts with findings for other radioprotectors like adeturon, which, when administered at a different optimal dose of 300 mg/kg in comparable models, did not demonstrate an effect on local skin response [2].

Hematopoiesis Radiobiology Cellular Recovery

In Vitro Radioprotection of Erythrocytes: Betamide-Mediated Reduction in Radiation-Induced Hemolysis

In an in vitro study assessing the radioprotective effectiveness of Betamide (designated IR-4711) on human red blood cells (RBCs) irradiated with doses of 300 and 500 Gy, the compound provoked a quantity-dependent decrease in hemolysis in both control and irradiated cell populations. Additionally, post-radiation treatment led to an augmentation of electrophoretic mobility (EPM) and preservation of intracellular ATP concentration [1]. This is a direct membrane-stabilizing effect that contrasts with the primary mechanism of amifostine, which relies on enzymatic dephosphorylation to an active thiol metabolite (WR-1065) that scavenges free radicals, a process that does not inherently alter membrane electrokinetic parameters [2].

Radioprotection Hemolysis Erythrocyte

Topical Formulation Differentiation: Betamide as a Urea/Lactic Acid Vehicle vs. Single-Agent Urea Creams

In the context of topical emollient applications, Betamide is often formulated as a combination lotion containing urea and lactic acid, rather than the pure chemical entity [1]. This is in contrast to standard urea-only preparations (e.g., 10-40% urea creams) which function primarily as humectants and keratolytics. The combination leverages lactic acid's additional alpha-hydroxy acid (AHA) properties, which promote exfoliation of dead skin cells and enhance moisture absorption, a synergistic effect not present in single-agent urea formulations. Patient-reported outcomes indicate that the Betamide combination is specifically effective for conditions like keratosis pilaris when used daily [1].

Dermatology Emollient Keratolytic

Physicochemical Property Benchmarking: Betamide vs. Amifostine Hydrophilicity and Topological Polar Surface Area

Betamide (C5H13N2O4PS) has a computed XLogP3-AA value of -5 and a Topological Polar Surface Area (TPSA) of 138 Ų [1]. In comparison, the widely studied phosphorothioate amifostine (WR-2721, C5H15N2O3PS) has a reported XLogP3 of approximately -4.1 and a TPSA of 104 Ų [2]. The substantially lower logP and higher TPSA of Betamide indicate markedly greater hydrophilicity and a larger polar surface, which directly impacts its passive membrane permeability and biodistribution profile. These computed properties suggest that Betamide will exhibit even lower passive cellular uptake and more restricted tissue penetration than amifostine, a critical consideration for in vitro assays and in vivo dosing strategies.

ADME Physicochemistry Drug Design

Validated Application Scenarios for Betamide: Aligning Procurement with Evidence-Based Utility


Radiobiology: A Tool Compound for Investigating Toxicity-Limited Phosphorothioate Activity

Given the established evidence that Betamide (WR-6458) exhibits dose-limiting toxicity that precludes radioprotective efficacy at tolerated doses [1], its primary research utility is as a negative control or a comparative tool in studies of phosphorothioate structure-toxicity relationships. Researchers seeking to understand why certain analogs (e.g., amifostine) achieve a therapeutic window while others fail should prioritize Betamide to elucidate the structural features (the 3-amino-3-oxopropyl side chain) responsible for increased toxicity.

Hematopoiesis Research: A Mitigator of Acute Radiation-Induced Bone Marrow and Splenic Injury

For studies focused on the mitigation of hematopoietic subsyndrome of acute radiation syndrome (H-ARS), Betamide is a validated candidate. Direct evidence shows that a 500 mg/kg dose considerably elevates myelokaryocyte and splenocyte counts in mice on days 3 and 9 following lethal (9 Gy) and sublethal (4, 7 Gy) gamma irradiation [2]. This specific temporal and cellular recovery profile supports its use in mechanistic studies of radiation countermeasure development aimed at preserving bone marrow function.

Cellular Radioprotection: Probing Non-Thiol, Membrane-Stabilizing Mechanisms

In vitro evidence demonstrates that Betamide (IR-4711) protects human erythrocytes from radiation-induced hemolysis through a mechanism involving direct membrane stabilization, as indicated by altered electrophoretic mobility and preserved intracellular ATP [3]. This is distinct from the free-radical scavenging mechanism of thiol-based prodrugs. Scientists investigating alternative radioprotective pathways, particularly those involving membrane integrity and electrokinetic phenomena, will find Betamide a uniquely suited experimental agent.

Dermatological Compounding: A Dual-Action Vehicle for Urea and Lactic Acid Synergy

In the context of topical formulations, the term 'Betamide' commonly refers to a specific combination product containing both urea and lactic acid [4]. This dual-action formulation provides both humectant/keratolytic effects (via urea) and exfoliation/moisture enhancement (via the AHA lactic acid). For clinical compounding, dermatological research, or procurement of a ready-to-use topical for conditions like keratosis pilaris, this combination is not interchangeable with generic, single-agent urea creams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.